![molecular formula C18H17BrN4OS B2866288 3-(4-methoxyphenyl)-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1179458-06-0](/img/structure/B2866288.png)
3-(4-methoxyphenyl)-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to the class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, which are heterocyclic compounds containing a triazole ring fused with a thiadiazine ring . These compounds are known for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring fused with a thiadiazine ring. The methoxyphenyl and p-tolyl groups would be attached at the 3rd and 6th positions of the triazole ring, respectively .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. The presence of the triazole and thiadiazine rings could make it reactive towards certain electrophiles and nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyphenyl and p-tolyl groups could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .科学的研究の応用
Antitumor Activity
A study conducted by Yanchenko et al. (2020) synthesized derivatives of 3-(4-methoxyphenyl)-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromides and evaluated their antitumor activity across 60 cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. The findings suggest that these derivatives exhibit significant antineoplastic activity against a wide range of cancer cell lines, indicating their potential as core structures for developing new anticancer agents (Yanchenko, Fedchenkova, & Demchenko, 2020).
Antimicrobial Activity
Research by Abbady (2014) focused on the synthesis and antimicrobial evaluation of 1,2,4-triazolo[3,4-b][1,3,4] thiadiazine derivatives, including 3-(4-methoxyphenyl)-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, demonstrating that some of these compounds exhibit promising antimicrobial activity. This study points towards the utility of these compounds in developing potential antifungal agents (Abbady, 2014).
Synthetic Methodologies
A study by Kulikov et al. (2018) developed an effective method for preparing 7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, demonstrating a synthetic pathway that involves the condensation reaction between aryl(hetaryl) α-bromo ketones and thiocarbohydrazide, followed by treatment with ortho esters in the presence of trifluoroacetic acid. This study provides valuable insights into the synthesis of compounds including 3-(4-methoxyphenyl)-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromides (Kulikov, Epishina, Fershtat, & Makhova, 2018).
作用機序
Target of Action
tuberculosis H37Rv strain , suggesting potential targets within these organisms.
Biochemical Pathways
Given its antimicrobial activity, it may interfere with essential biochemical pathways in microorganisms, leading to their inhibition or death .
Result of Action
Its antimicrobial activity suggests that it may lead to the inhibition or death of microorganisms .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with targets.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(4-methoxyphenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS.BrH/c1-12-3-5-13(6-4-12)16-11-24-18-20-19-17(22(18)21-16)14-7-9-15(23-2)10-8-14;/h3-10H,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTKABXBACCTMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4=CC=C(C=C4)OC.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-fluorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2866205.png)
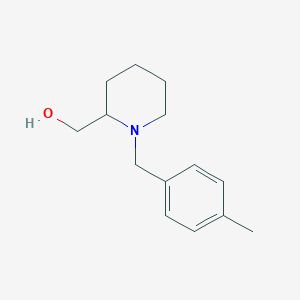
![2-(naphthalen-2-yloxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2866210.png)
![4-[1-[2-(Dimethylsulfamoylamino)ethyl]-5-methylpyrazol-3-yl]pyridine](/img/structure/B2866211.png)


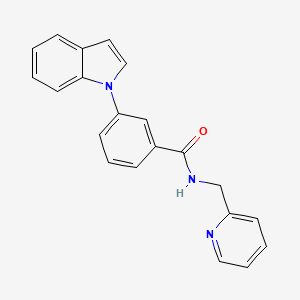

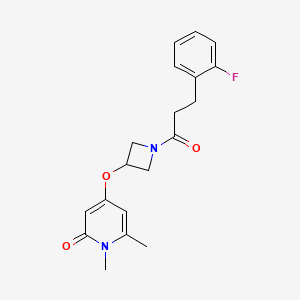
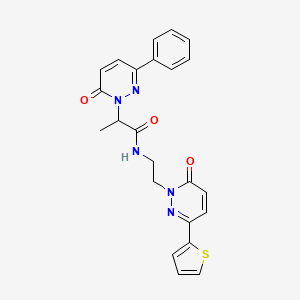
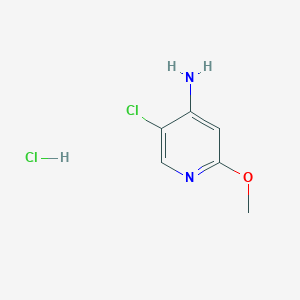
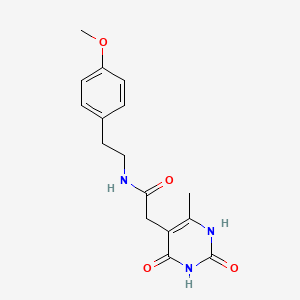
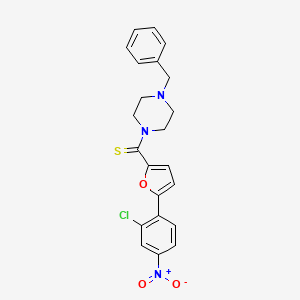
![7-((3-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2866228.png)
